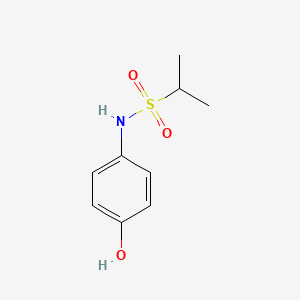![molecular formula C40H54I2S3 B12636135 2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) CAS No. 922166-66-3](/img/structure/B12636135.png)
2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) is a complex organic compound characterized by its unique structure, which includes multiple butyl and iodine substituents on a thiophene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) typically involves multiple steps, including the formation of the thiophene core and subsequent functionalization with butyl and iodine groups. Common synthetic methods include:
Stille Coupling Reaction: This method involves the coupling of organotin compounds with halides in the presence of a palladium catalyst.
Sonogashira Coupling Reaction: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to remove iodine atoms or to alter the oxidation state of the thiophene core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated thiophenes .
Wissenschaftliche Forschungsanwendungen
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its ability to form stable films and its conductive properties are valuable in the development of new materials for sensors and transistors.
Biological Research: The compound can be used as a probe in biological systems to study interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins . Additionally, its structural features enable it to bind to specific sites on biomolecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2,2’-{[2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1,3-diyl]bis(carbonyloxy)}bis[3-(3,4-dihydroxyphenyl)propanoic acid]
- **4,4’-[(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde]
- **4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzonitrile
Uniqueness
What sets 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) apart is its combination of butyl and iodine substituents on a thiophene backbone, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Eigenschaften
CAS-Nummer |
922166-66-3 |
|---|---|
Molekularformel |
C40H54I2S3 |
Molekulargewicht |
884.9 g/mol |
IUPAC-Name |
3,4-dibutyl-2,5-bis[2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl]thiophene |
InChI |
InChI=1S/C40H54I2S3/c1-7-13-19-29-30(20-14-8-2)36(26-28-38-32(22-16-10-4)34(24-18-12-6)40(42)45-38)43-35(29)25-27-37-31(21-15-9-3)33(23-17-11-5)39(41)44-37/h7-24H2,1-6H3 |
InChI-Schlüssel |
MXPRVYONMSXHPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(SC(=C1CCCC)C#CC2=C(C(=C(S2)I)CCCC)CCCC)C#CC3=C(C(=C(S3)I)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
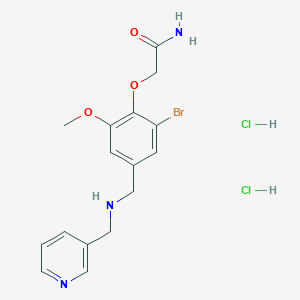
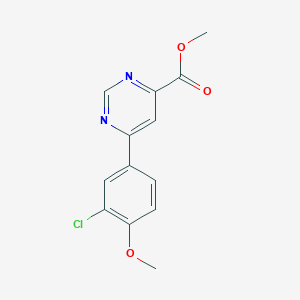
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
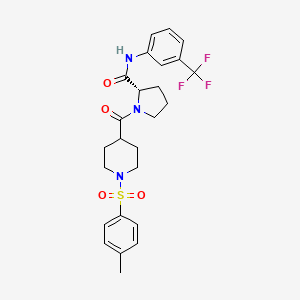
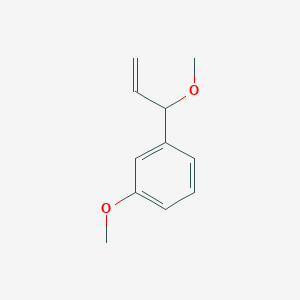
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
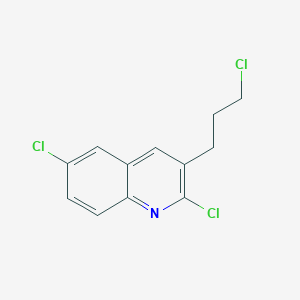
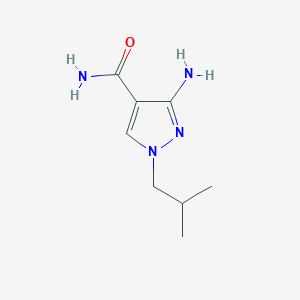
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)
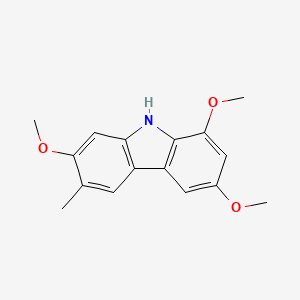
![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
